molecular formula C22H31ClN6O B608047 CT7001 hydrochloride CAS No. 1805789-54-1

CT7001 hydrochloride

Cat. No. B608047
CAS RN: 1805789-54-1
M. Wt: 430.981
InChI Key: YMNPLAHCOLEZJE-ZFNKBKEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CT7001 hydrochloride, also known as Samuraciclib hydrochloride, is a potent, selective, ATP-competitive, and orally active CDK7 inhibitor . It has an IC50 of 41 nM and displays selectivity over CDK1, CDK2, CDK5, and CDK9 .


Chemical Reactions Analysis

CT7001 hydrochloride selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest . It also inhibits the growth of breast cancer cell lines .

Scientific Research Applications

1. Treatment of Acute Myeloid Leukaemia (AML) CT7001 has shown promise in the treatment of AML. It has been found to potently inhibit the proliferation of several AML cell lines and patient-derived AML cells in vitro . It led to a concentration-dependent decrease in the phosphorylation of RNA polymerase II at Ser2, Ser5, and Ser7, as well as the phosphorylation of cell cycle signaling intermediates including CDK1, CDK2, and Rb1 .

Regulation of Oncogenes

CT7001 controls the activity of key enzymes involved in cell cycle progression, including other cyclin-dependent kinases such as CDK1, CDK2, CDK4, and CDK6 . As a master regulator of transcription, CDK7 also promotes the expression of key oncogenes such as c-Myc through the phosphorylation of RNA polymerase II .

Inhibition of Cell Proliferation

CT7001 selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest .

4. Activation of p53 and Induction of Apoptosis CT7001 activates p53, a protein that regulates the cell cycle and functions as a tumor suppressor. It also induces apoptosis, a form of programmed cell death .

5. Suppression of Androgen Receptor (AR) Signaling CT7001 suppresses transcription mediated by full-length and constitutively active AR splice variants, contributing to its antitumor efficacy in vitro .

Treatment of Advanced Prostate Cancer

Oral administration of CT7001 represses the growth of castration-resistant prostate cancer (CRPC) xenografts and significantly augments growth inhibition achieved by enzalutamide .

7. Combination Therapy for Hormone Receptor-Positive HER2 Negative Breast Cancer (HR+BC) CT7001 is being studied in combination with fulvestrant in patients with advanced HR+BC .

Safety and Hazards

Common adverse events of CT7001 hydrochloride include low-grade nausea, vomiting, and diarrhea . The maximum tolerated dose is 360 mg once daily . It’s important to note that this information is based on clinical trials and may not include all possible side effects or risks.

Future Directions

Clinical activity in triple-negative breast cancer (TNBC) and HR+/HER2-breast cancer post-CDK4/6-inhibitor settings warrants further evaluation . This suggests that CT7001 hydrochloride could be a promising therapeutic for these types of cancer in the future.

properties

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPLAHCOLEZJE-ZFNKBKEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CT7001 hydrochloride

CAS RN

1805789-54-1
Record name CT-7001 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-7001 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.